molecular formula C20H16F24N2O4 B3156255 4,4'-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol) CAS No. 824414-01-9

4,4'-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)

Cat. No.: B3156255
CAS No.: 824414-01-9
M. Wt: 804.3 g/mol
InChI Key: HDBIBNBCLRAMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4’-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)” is a synthetic organic compound characterized by its complex structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,4’-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Ethane-1,2-diylbis(azaneylylidene) Backbone: This can be achieved through the reaction of ethane-1,2-diamine with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Hexafluoro Groups: The incorporation of hexafluoro groups can be done using reagents like hexafluoroacetone or hexafluoropropylene oxide.

    Formation of Heptane-2,6-diol Units: This step may involve the reaction of trifluoromethyl-substituted intermediates with diols under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azaneylylidene groups, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl or azaneylylidene groups, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trifluoromethyl and hexafluoro groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.

    Materials Science: Its unique structure could be utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Biology and Medicine

    Drug Development: The compound’s potential bioactivity could be explored for therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Biochemical Research: It may be used as a probe or tool in biochemical assays to study molecular interactions and pathways.

Industry

    Polymer Science: The compound could be incorporated into polymers to impart specific properties, such as increased resistance to degradation or enhanced mechanical strength.

    Electronics: Its electronic properties might be leveraged in the design of novel electronic components or devices.

Mechanism of Action

The mechanism by which “4,4’-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In chemical reactions, it may act as a catalyst or reactant, facilitating the transformation of substrates through various pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Ethane-1,2-diylbis(azaneylylidene))bis(2,6-dimethylphenol): Similar backbone but with different substituents.

    1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol: Lacks the ethane-1,2-diylbis(azaneylylidene) linkage.

Uniqueness

The uniqueness of “4,4’-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)” lies in its combination of multiple functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1,1,1,7,7,7-hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F24N2O4/c21-13(22,23)9(47,14(24,25)26)3-7(4-10(48,15(27,28)29)16(30,31)32)45-1-2-46-8(5-11(49,17(33,34)35)18(36,37)38)6-12(50,19(39,40)41)20(42,43)44/h47-50H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBIBNBCLRAMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O)N=C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301114108
Record name 2,6-Heptanediol, 4,4′-(1,2-ethanediyldinitrilo)bis[1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824414-01-9
Record name 2,6-Heptanediol, 4,4′-(1,2-ethanediyldinitrilo)bis[1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824414-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Heptanediol, 4,4′-(1,2-ethanediyldinitrilo)bis[1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)
Reactant of Route 2
Reactant of Route 2
4,4'-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)
Reactant of Route 3
Reactant of Route 3
4,4'-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)
Reactant of Route 4
4,4'-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)
Reactant of Route 5
4,4'-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)
Reactant of Route 6
4,4'-(Ethane-1,2-diylbis(azaneylylidene))bis(1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.